molecular formula C12H23NO3 B8275869 Tert-butyl 1-(methoxymethyl)cyclopentylcarbamate

Tert-butyl 1-(methoxymethyl)cyclopentylcarbamate

Cat. No. B8275869
M. Wt: 229.32 g/mol
InChI Key: QUKGFOJAGNEVPN-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

This compound was prepared as HCl salt by using procedures analogous to those described for the synthesis of Example 55, Step 2 starting from tert-butyl 1-(methoxymethyl)cyclopentylcarbamate. Analytic LCMS (M+H)+: m/z=144.1.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][C:5]1([NH:10]C(=O)OC(C)(C)C)[CH2:9][CH2:8][CH2:7][CH2:6]1>>[CH3:2][O:3][CH2:4][C:5]1([NH2:10])[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1(CCCC1)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COCC1(CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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